molecular formula C7H17ClN2 B3049289 Methyl[(1-methylpyrrolidin-2-yl)methyl]amine hydrochloride CAS No. 2007924-98-1

Methyl[(1-methylpyrrolidin-2-yl)methyl]amine hydrochloride

Cat. No.: B3049289
CAS No.: 2007924-98-1
M. Wt: 164.67
InChI Key: XVSMHWLSPXMMIG-UHFFFAOYSA-N
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Description

Methyl[(1-methylpyrrolidin-2-yl)methyl]amine hydrochloride is a chemical compound that belongs to the class of organic compounds known as pyrrolidines. Pyrrolidines are characterized by a five-membered ring structure containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[(1-methylpyrrolidin-2-yl)methyl]amine hydrochloride typically involves the reaction of 1-methylpyrrolidine with formaldehyde and hydrogen chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 1-methylpyrrolidine, formaldehyde, hydrogen chloride.

    Reaction Conditions: The reaction is usually conducted in an aqueous medium at a temperature range of 0-5°C.

    Procedure: 1-methylpyrrolidine is dissolved in water, and formaldehyde is added dropwise with constant stirring. Hydrogen chloride gas is then bubbled through the solution to form the hydrochloride salt of the product.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar steps but with optimized conditions for large-scale synthesis. The use of continuous flow reactors and automated systems ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl[(1-methylpyrrolidin-2-yl)methyl]amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted amines with various functional groups.

Scientific Research Applications

Methyl[(1-methylpyrrolidin-2-yl)methyl]amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl[(1-methylpyrrolidin-2-yl)methyl]amine hydrochloride involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved include:

    Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.

    Receptor Binding: It can bind to specific receptors, altering their conformation and activity.

Comparison with Similar Compounds

Methyl[(1-methylpyrrolidin-2-yl)methyl]amine hydrochloride can be compared with other similar compounds such as:

    N-Methyl-L-prolinol: Similar structure but with a hydroxyl group instead of an amine group.

    1-Methyl-2-pyrrolidinemethanol: Contains a hydroxyl group instead of a methylamine group.

    2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Contains a pyrazole ring instead of a pyrrolidine ring.

Uniqueness

The uniqueness of this compound lies in its specific structural features and reactivity, making it a valuable compound in various chemical and pharmaceutical applications.

Properties

IUPAC Name

N-methyl-1-(1-methylpyrrolidin-2-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.ClH/c1-8-6-7-4-3-5-9(7)2;/h7-8H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSMHWLSPXMMIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCCN1C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2007924-98-1
Record name 2-Pyrrolidinemethanamine, N,1-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2007924-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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